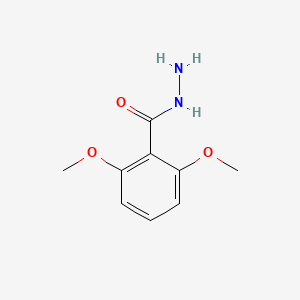

2,6-Dimethoxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethoxybenzohydrazide is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of two methoxy groups attached to a benzene ring and a hydrazide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzohydrazide can be synthesized through the reaction of 2,6-dimethoxybenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2,6-Dimethoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dimethoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or quinones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of 2,6-Dimethoxybenzohydrazide derivatives is their antimicrobial activity. Research has demonstrated that derivatives of this compound can effectively target multidrug-resistant bacteria and fungi.

- Study Overview : A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their antibacterial and antifungal properties. The compounds were tested against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Results : Compounds 4h and 4i exhibited significant antimicrobial effects, suggesting their potential as new antimicrobial agents. The study utilized in vitro and in vivo methodologies to assess efficacy and toxicity, employing molecular docking to understand binding interactions with target proteins .

Urease Inhibition

Another notable application of this compound derivatives is in the inhibition of urease, an enzyme that plays a crucial role in various gastrointestinal disorders.

- Research Findings : A study synthesized multiple derivatives and assessed their urease inhibitory potential. Compounds such as 2, 3, 4, and 5 showed promising IC50 values ranging from 8.40 µM to 19.22 µM, outperforming standard inhibitors like thiourea (IC50 = 21.40 µM). The structures were confirmed through advanced techniques like X-ray crystallography and molecular docking studies .

- Implications : The effectiveness of these compounds in inhibiting urease suggests their potential use in treating conditions like peptic ulcers and other gastrointestinal diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is critical for drug development.

- Case Study Insights : SAR analyses have been conducted on various hydrazide derivatives to identify optimal structural features that enhance antimicrobial activity. Modifications in substituents have been shown to significantly impact the efficacy of these compounds against specific microbial targets .

- Data Table Example :

| Compound | Structure Modification | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 2 | -OCH3 at position 3 | 12.61 | Urease Inhibitor |

| Compound 4 | -OCH3 at position 4 | 19.22 | Urease Inhibitor |

| Compound 4h | Benzylidene substitution | N/A | Antibacterial |

| Compound 4i | Indole substitution | N/A | Antifungal |

Cytotoxicity Studies

Evaluating the safety profile of new compounds is essential before clinical application.

Mécanisme D'action

The mechanism of action of 2,6-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparaison Avec Des Composés Similaires

2,5-Dimethoxybenzohydrazide: Similar structure but with methoxy groups at different positions.

2,6-Dihydroxybenzohydrazide: Hydroxy groups instead of methoxy groups.

2,6-Dimethoxybenzoic acid: Precursor to 2,6-dimethoxybenzohydrazide.

Uniqueness: this compound is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Activité Biologique

2,6-Dimethoxybenzohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups on the benzene ring, which may enhance its solubility and biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study evaluated its effectiveness using the Minimum Inhibitory Concentration (MIC) method against several bacterial species. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Salmonella typhi | 30 |

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Its effectiveness was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results are presented in Table 2.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 18 |

| Aspergillus niger | 22 |

These findings suggest that the compound could be a valuable candidate for developing antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study focused on its cytotoxic effects against different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results are summarized in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. It is believed to disrupt cellular processes through the following mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to microbial and cancer cell death.

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of synthesized hydrazide derivatives, including this compound. The results indicated a strong correlation between structural modifications and antibacterial potency .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on HepG2 cells. The findings revealed significant cell death at concentrations above 25 µM, suggesting its potential role in cancer therapy .

Propriétés

IUPAC Name |

2,6-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-4-3-5-7(14-2)8(6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGDFYJEYKQMPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.